(R)-1-Benzyl-3-fluoropiperidine
CAS No.:
Cat. No.: VC15799393
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16FN |
|---|---|
| Molecular Weight | 193.26 g/mol |
| IUPAC Name | (3R)-1-benzyl-3-fluoropiperidine |
| Standard InChI | InChI=1S/C12H16FN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |
| Standard InChI Key | SIUXACXHWDGKEU-GFCCVEGCSA-N |
| Isomeric SMILES | C1C[C@H](CN(C1)CC2=CC=CC=C2)F |
| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)F |
Introduction
Chemical Identity and Structural Features
(R)-1-Benzyl-3-fluoropiperidine is a six-membered heterocyclic amine with the following structural attributes:
Molecular Formula and Stereochemistry
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Molecular Formula: C₁₂H₁₅FN
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Stereochemistry: The (R)-configuration at the 3-position ensures enantiomeric specificity, critical for interactions with chiral biological targets .
Table 1: Comparative Properties of Related Fluoropiperidines
Synthetic Methodologies
Chemical Resolution of Racemic Mixtures
The patent CN110922354A outlines a resolution method for synthesizing enantiopure 3-fluoropiperidines. Key steps include:
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Chiral Induction: Reaction of racemic cis-3-fluoropiperidine-4-carboxylic acid derivatives with chiral (R)- or (S)-1-phenethyl alcohol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) at −20°C to 90°C.
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Diastereomer Separation: Chromatographic separation of diastereomeric intermediates.
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Deprotection: Hydrogenolysis of the benzyl group using Pd/C or Pt/C under hydrogen atmosphere to yield the enantiopure product .
Advantages:
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High enantiomeric excess (>99% ee).
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Scalable for industrial production.
Biocatalytic Desymmetrization and Photochemical Fluorination
A recent ACS publication describes an alternative route using:
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Enzymatic Desymmetrization: Lipase-mediated hydrolysis of meso-piperidine diesters to yield chiral monoacids.
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Decarboxylative Fluorination: Flow photochemistry with Selectfluor® to introduce fluorine at the 3-position.
Reaction Conditions:
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Enzyme: Candida antarctica lipase B (CAL-B).
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Light Source: UV-A (365 nm) in acetonitrile/water.
Table 2: Comparison of Synthetic Approaches
| Method | Catalyst/Reagent | Temperature | Yield (%) | ee (%) |
|---|---|---|---|---|
| Chemical Resolution | (R)-1-Phenethyl alcohol | −20°C to 90°C | 55–75 | >99 |
| Biocatalytic/Photochemical | CAL-B, Selectfluor® | 25–40°C | 70–85 | >95 |
Applications in Pharmaceutical Chemistry
Role in Drug Discovery
Fluorinated piperidines are pivotal in modulating pharmacokinetic properties:
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Metabolic Stability: Fluorine reduces oxidative degradation by cytochrome P450 enzymes .
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Bioavailability: Enhanced membrane permeability due to optimal LogP .
Case Studies
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Anticancer Agents: 3-Fluoropiperidine derivatives inhibit kinase activity in preclinical models .
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Neurological Therapeutics: Benzyl-substituted fluoropiperidines show affinity for σ-1 receptors, relevant in neuropathic pain management .
Challenges and Future Directions
Synthetic Limitations
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Cost of Chiral Auxiliaries: Phenethyl alcohol derivatives increase production costs .
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Photochemical Scalability: Flow reactors require specialized equipment .
Research Opportunities
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Catalyst Development: Earth-abundant metal catalysts for asymmetric hydrogenation.
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In Silico Screening: Machine learning to predict fluorination sites for target selectivity.
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